1-(2-Trifluoromethylbenzyl)cyclopropanamine
Description
1-(2-Trifluoromethylbenzyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the ortho position. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the cyclopropane ring and the electron-withdrawing -CF₃ group, which can enhance metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-8(9)7-10(15)5-6-10/h1-4H,5-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHYPIFXKZDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Trifluoromethylbenzyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-trifluoromethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Trifluoromethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, cyanides, and other amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(2-Trifluoromethylbenzyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The cyclopropylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
The substituents on the aromatic ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Pharmacological Activity
While direct data for 1-(2-Trifluoromethylbenzyl)cyclopropanamine are sparse, structurally related compounds show diverse applications:
- FLT3 Inhibitors: Analogous diaminopyrimidines with cyclopropanamine moieties exhibit nanomolar activity against FLT3 mutants, critical in leukemia therapy .
- Cannabinoid Receptor Modulators: Cyclopropanamine derivatives are used in synthesizing compounds targeting CB1/CB2 receptors, with trifluoromethyl groups improving metabolic stability .
Physicochemical Properties
- Solubility : Fluorinated analogs (e.g., 1-(2-Fluorophenyl)cyclopropanamine) exhibit higher aqueous solubility than chlorinated or brominated derivatives due to reduced hydrophobicity .
- Stability : The cyclopropane ring confers strain-induced reactivity, but -CF₃ substitution mitigates degradation by stabilizing the amine group .
Market and Industrial Relevance
- 1-(4-Methylphenyl)cyclopropanamine : A commercially significant analog with a 2020–2025 market CAGR highlighting demand for cyclopropanamine-based intermediates .
- Safety Profiles : Fluorinated derivatives (e.g., 1-(2-Fluorophenyl)cyclopropanamine) are often classified as irritants, requiring careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
